
4-(3-nitrophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-nitrophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one, also known as NPOC, is a chemical compound that is widely used in scientific research. It is a fluorescent probe that is commonly used to study enzyme kinetics, protein interactions, and other biochemical processes.
作用机制
The mechanism of action of 4-(3-nitrophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one is based on its fluorescence properties. When excited with light of a specific wavelength, this compound emits fluorescence at a different wavelength. The intensity of this fluorescence is proportional to the concentration of this compound in the sample. This property makes this compound a useful tool for measuring enzyme activity and protein-ligand interactions.
Biochemical and Physiological Effects:
This compound itself does not have any significant biochemical or physiological effects. It is a relatively inert compound that is used as a tool for studying other biological processes.
实验室实验的优点和局限性
One of the main advantages of 4-(3-nitrophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one is its fluorescence properties. It is a highly sensitive probe that can detect very low concentrations of enzymes and proteins. It is also relatively easy to use and can be incorporated into a wide range of experimental protocols.
However, there are also some limitations to the use of this compound. One of the main limitations is that it is a relatively large molecule compared to other fluorescent probes. This can limit its ability to penetrate cell membranes and interact with intracellular targets. Additionally, this compound can be sensitive to pH and temperature changes, which can affect its fluorescence properties.
未来方向
There are several potential future directions for the use of 4-(3-nitrophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one in scientific research. One area of interest is the development of new this compound derivatives with improved properties, such as increased sensitivity or better stability. Another potential direction is the use of this compound in vivo, to study biological processes in living organisms. Finally, this compound could be used in combination with other probes and techniques, such as mass spectrometry or X-ray crystallography, to provide a more complete picture of biological processes.
合成方法
The synthesis of 4-(3-nitrophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one involves several steps. First, 3-nitrophenol is reacted with ethyl chloroformate to produce 3-nitrophenyl chloroformate. This intermediate is then reacted with 7-hydroxycoumarin-4-acetic acid to produce this compound. The overall yield of this reaction is typically around 50%.
科学研究应用
4-(3-nitrophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one is widely used in scientific research as a fluorescent probe. It is commonly used to study enzyme kinetics, protein interactions, and other biochemical processes. For example, this compound can be used to measure the activity of enzymes such as esterases and proteases. It can also be used to study protein-ligand interactions and protein conformational changes.
属性
IUPAC Name |
4-(3-nitrophenyl)-7-(2-oxopropoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO6/c1-11(20)10-24-14-5-6-15-16(9-18(21)25-17(15)8-14)12-3-2-4-13(7-12)19(22)23/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOXIUKCNHVCSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

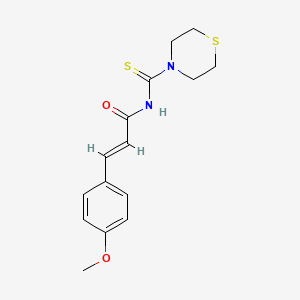
![3-bromo-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B5737840.png)
![{2-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}malononitrile](/img/structure/B5737846.png)
![methyl 4-[(4-benzylphenoxy)methyl]benzoate](/img/structure/B5737854.png)
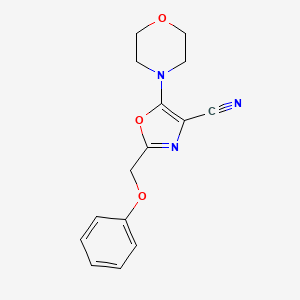
![N-[3-(aminocarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]-1-pyrrolidinecarboxamide](/img/structure/B5737870.png)
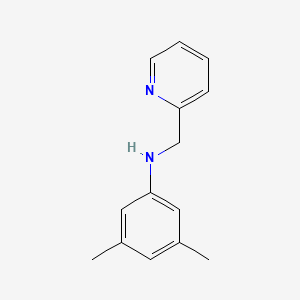
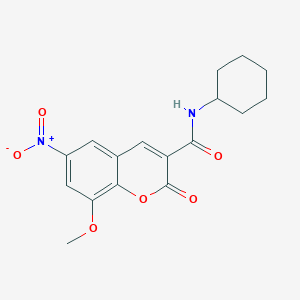
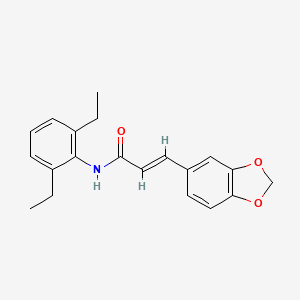
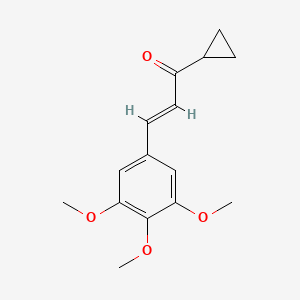
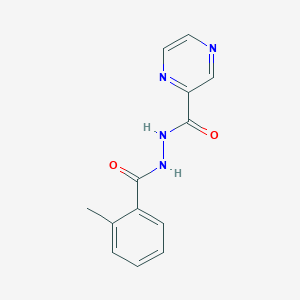
![1-[(4-fluorophenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B5737918.png)
![N'-[2-(1,3-benzodioxol-5-yl)-1-methylethylidene]isonicotinohydrazide](/img/structure/B5737928.png)
